REACTION_CXSMILES
|
Cl[S:2]([OH:5])(=O)=[O:3].P(Cl)(Cl)(Cl)(Cl)Cl.Cl.[CH3:13][C:14]1[S:15][CH:16]=[CH:17][CH:18]=1.[C:19]([NH2:23])([CH3:22])([CH3:21])[CH3:20]>O1CCCC1>[C:19]([NH:23][S:2]([C:16]1[S:15][C:14]([CH3:13])=[CH:18][CH:17]=1)(=[O:5])=[O:3])([CH3:22])([CH3:21])[CH3:20]
|
Name
|
|
Quantity
|
291 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
CC=1SC=CC1
|
Name
|
ice
|
Quantity
|
2.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
183 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
while stirring at a temperature of 10° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the obtained sulfochloride was separated
|
Type
|
EXTRACTION
|
Details
|
by extracting 5 times with 500 ml of ether
|
Type
|
WASH
|
Details
|
The organic phase was washed twice with 200 ml of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour at room temperature and for 20 minutes at 70° C. bath temperature
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The crystals of tert. butylamine hydrochloride which separated out
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated
|
Type
|
WASH
|
Details
|
After washing with 2 N hydrochloric acid and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the residue was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
again evaporated
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
was recrystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C=1SC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 182 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |